molecular formula C16H14BrClN4O2 B2559847 4-(Aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide hydrochloride CAS No. 2060523-50-2

4-(Aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide hydrochloride

Cat. No. B2559847
M. Wt: 409.67
InChI Key: AMZXGIOFVPTCSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Typically, the description of a compound includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s physical appearance and its uses .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes studying the reaction mechanism, which is the step-by-step sequence of reactions by which the overall chemical change occurs .


Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Structural and Tautomerism Analysis

  • Compound Structural Analysis : The compound has been analyzed structurally, showing certain moieties like pyridine rings and aminobenzoylhydrazone to be coplanar and orthogonal, contributing to the understanding of its chemical behavior (Bakir & Green, 2002).
  • Tautomerism and Protonation Studies : Investigations on tautomerism and protonation of related compounds offer insights into the dynamic chemical nature of such molecules, which could be pivotal in designing new drugs or materials (Holschbach et al., 2003).

Synthesis and Bioactivity

  • Synthesis of Derivatives for Nootropic Activity : The compound has been used as a precursor in the synthesis of nootropic agents, indicating its potential in cognitive enhancement research (Valenta et al., 1994).
  • Catalytic and Antibacterial Properties : Studies demonstrate its use in creating catalysts and investigating antibacterial activities, broadening its applicability in materials science and microbiology (El‐Gammal et al., 2021).

Anticancer Evaluation

  • Potential as Anticancer Agents : The compound’s derivatives have been synthesized and evaluated for their anticancer properties, showing significant potential in oncology research (Katiyar et al., 2015).

Miscellaneous Applications

  • Crystal Structure and Hydrogen Bonding : Its crystalline structure and hydrogen bonding patterns have been studied, contributing to the understanding of molecular interactions (Alhadi et al., 2008).
  • Role in Synthesizing New Compounds : The compound is instrumental in synthesizing various new molecules, highlighting its versatility in chemical syntheses (Peng, 2016).

Safety And Hazards

The safety and hazards of a compound refer to its potential to cause harm to humans or the environment. This includes its toxicity, flammability, and potential for causing environmental damage .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential uses. This could include more detailed studies of its mechanism of action, efforts to improve its synthesis, or exploration of new applications .

properties

IUPAC Name

4-(aminomethyl)-N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4O2.ClH/c17-11-5-6-13-12(7-11)14(16(23)19-13)20-21-15(22)10-3-1-9(8-18)2-4-10;/h1-7,19,23H,8,18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJJFEIJQKHSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide hydrochloride

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